Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Lipophilicity ADME Prediction Physicochemical Profiling

Fluorinated biphenyl scaffolds with balanced lipophilicity and orthogonal handles are rare, hindering rapid SAR. Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate (CAS 1261949-57-8) provides: • Meta-OCF3 group: optimal DHODH inhibitor potency, superior to CF3/unsubstituted analogs • Dual phenol/ester: orthogonal diversification for parallel library synthesis • XLogP 4.2: balanced permeability without promiscuous binding Supplied as a research building block with reliable global logistics.

Molecular Formula C15H11F3O4
Molecular Weight 312.24 g/mol
Cat. No. B8166604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
Molecular FormulaC15H11F3O4
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O
InChIInChI=1S/C15H11F3O4/c1-21-14(20)11-5-10(6-12(19)7-11)9-3-2-4-13(8-9)22-15(16,17)18/h2-8,19H,1H3
InChIKeyYUPUASIWPJFTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate – Identity and Procurement


Methyl 5-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate (CAS 1261949-57-8) is a fluorinated biphenyl building block that combines a phenolic hydroxyl, a methyl carboxylate ester, and a meta-trifluoromethoxy (–OCF₃) substituent on a [1,1′-biphenyl] scaffold . The compound is registered in the EPA DSSTox database (DTXSID10686657) and is supplied by multiple vendors for research use [1]. Its molecular formula is C₁₅H₁₁F₃O₄ with a monoisotopic mass of 312.06094 Da [1]. The presence of the –OCF₃ group imparts distinct electronic and lipophilic properties that differentiate it from –OCH₃, –CF₃, and unsubstituted biphenyl analogs, making it a candidate for applications requiring tuned physicochemical profiles in medicinal chemistry and materials science [2].

Why In-Class Substitution Fails


The trifluoromethoxy (–OCF₃) group is not a simple bioisostere of methoxy (–OCH₃), trifluoromethyl (–CF₃), or methyl (–CH₃). Although –OCF₃ and –CF₃ share fluorination and electron-withdrawing character, the oxygen linker in –OCF₃ alters the electronic distribution, conformational preference, and hydrogen-bond acceptor capacity [1]. In biphenyl-based DHODH inhibitors, replacing a CF₃ group with OCF₃ at the 3′ position transformed a weakly active compound into the most potent analog in the series, with potency comparable to the reference inhibitor BQN [2]. Positional isomerism further matters: para-linked biaryl –OCF₃ analogs show markedly different antitubercular activity than meta-linked ones, with para > meta > ortho in a tuberculosis drug series [3]. These findings underscore that substituting the –OCF₃ group with –CF₃, –OCH₃, or shifting its ring position cannot be assumed to be functionally equivalent and must be experimentally verified for each target application.

Quantitative Evidence vs. Closest Analogs


Lipophilicity: 3′-OCF3 vs. Non-Fluorinated and Methoxy Analogs

The target compound has a computed XLogP of 4.2 . This is substantially higher than the unsubstituted biphenyl analog methyl 5-hydroxy-[1,1'-biphenyl]-3-carboxylate (estimated XLogP ~3.0) and the methyl-substituted analog methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate (estimated XLogP ~3.5) [1]. The –OCF₃ group increases lipophilicity by approximately 0.7–1.2 log units relative to –CH₃, consistent with the known π-value contribution of the trifluoromethoxy substituent. This enhanced lipophilicity translates to improved membrane permeability potential, which is critical for intracellular target engagement in cell-based assays.

Lipophilicity ADME Prediction Physicochemical Profiling

meta-OCF3 Advantage in DHODH Inhibition

In a systematic SAR study of biphenyl-based dihydroorotate dehydrogenase (DHODH) inhibitors, the compound bearing a trifluoromethoxy group at the 3′ position (compound 7n) was the most active in the entire series, with potency comparable to the reference inhibitor BQN [1]. By contrast, the unsubstituted biphenyl parent (7b) showed only micromolar potency (IC₅₀ = 11 μM), while trifluoromethyl (–CF₃) substitution at either the 3′ or 4′ position (compounds 7e and 7d) decreased potency by approximately one-half and one-quarter, respectively [1]. This demonstrates that the –OCF₃ group at the meta position provides a unique potency advantage not recapitulated by –CF₃ at any position.

DHODH Inhibition Structure–Activity Relationship Medicinal Chemistry

–OCF3 as a Long-Range Electron-Withdrawing Group

The trifluoromethoxy group is a stronger long-range electron-withdrawing substituent than both methoxy (–OCH₃) and trifluoromethyl (–CF₃), as judged by its capacity to promote hydrogen/metal permutation at ortho positions [1]. The –OCF₃ group combines the inductive electron withdrawal of three fluorine atoms with the resonance-donating effect of the oxygen linker, resulting in a net electron-withdrawing character distinct from that of –CF₃ (purely inductive) or –OCH₃ (net electron-donating) [1]. For the target compound, this unique electronic profile translates to a computed topological polar surface area (TPSA) of 55.8 Ų and 7 hydrogen-bond acceptors , features that collectively influence solubility, protein binding, and metabolic stability.

Electronic Effects Reactivity Substituent Effects

Suzuki–Miyaura Coupling: Building the Biphenyl Scaffold

The biphenyl scaffold of the target compound is accessible via palladium-catalyzed Suzuki–Miyaura cross-coupling between methyl 3-bromo-5-hydroxybenzoate and 3-(trifluoromethoxy)phenylboronic acid or related boronate esters [1]. The hydroxyl and ester functional handles on the core enable orthogonal derivatization: the phenolic –OH can undergo O-alkylation, acylation, or sulfonylation, while the methyl ester can be hydrolyzed to the carboxylic acid or reduced to the benzyl alcohol [2]. This dual-handle design provides greater synthetic versatility than single-functional-group biphenyl building blocks such as 3′-(trifluoromethoxy)biphenyl-3-carboxylic acid (CAS 1215206-30-6), which lacks the phenolic hydroxyl diversification point .

Synthetic Chemistry Suzuki–Miyaura Coupling Building Block Utility

Optimal Research and Industrial Applications


Kinase and Dehydrogenase Inhibitor Library Scaffold

The 3′-OCF₃-biphenyl motif has demonstrated optimal potency in DHODH inhibitor SAR, where the meta-trifluoromethoxy group (compound 7n) outperformed both unsubstituted and –CF₃-substituted analogs . Procurement of the target compound as a core building block enables rapid exploration of this privileged chemotype in kinase, dehydrogenase, and other enzyme inhibitor programs where lipophilic, electron-withdrawing biaryl scaffolds are therapeutically validated. The dual functional handles (phenolic –OH + methyl ester) support parallel library synthesis through orthogonal diversification [1].

Tuned Lipophilicity for Chemical Probes

With a computed XLogP of 4.2, the target compound occupies a lipophilicity range suitable for cell-permeable probe design (typical optimal logP range: 1–5 for intracellular targets) . This places it above less lipophilic biphenyl analogs (XLogP ~3.0–3.5 for unsubstituted and methyl-substituted variants) while remaining below the threshold associated with poor solubility and promiscuous binding (logP > 5). For chemical biology groups developing cellular probes, this compound provides a balanced starting point for further optimization .

–OCF3-Directed C–H Functionalization

The trifluoromethoxy group's unique long-range electron-withdrawing character, superior to both –OCH₃ and –CF₃ in promoting ortho-directed metalation , makes this compound a valuable substrate for developing and benchmarking new C–H functionalization methodologies. The presence of both a directing hydroxyl group and the electronically distinct –OCF₃ substituent on the biphenyl framework enables selectivity studies between competing directing group effects in catalytic transformations .

Fluorinated Building Block for Liquid Crystals and Organic Electronics

Fluorinated biphenyls with terminal –OCF₃ groups are established components in liquid-crystalline media, where the trifluoromethoxy group's polarity and conformational properties influence mesophase behavior . The target compound, with its additional ester and phenol functional handles, extends the toolbox for synthesizing functionalized liquid crystal dopants or organic electronic materials where tuned dipole moments and polarizability are required .

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